Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-
Overview
Description
Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-, commonly known as 3-Methoxy-α-methylbenzylamine, is a white crystalline powder1. It belongs to the class of amides and is used in the pharmaceutical industry, particularly in the synthesis of various drugs that treat neurological disorders1.
Synthesis Analysis
This substance can be synthesized by the Friedel-Craft reaction, where p-anisidine is reacted with 2-acetylnaphthalene using aluminum chloride as the catalyst1. The reaction produces a product that is then purified to obtain a white crystalline powder of the desired compound1.
Molecular Structure Analysis
The molecular formula of Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- is C11H16N2O21. Its molecular weight is 208.26 g/mol1. The InChI Key is WPLANNRKFDHEKD-JTQLQIEISA-N1.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-.Physical And Chemical Properties Analysis
The physical and chemical properties of Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- have been well studied1. It has a molecular weight of 231.29 g/mol and a melting point of 72–73°C1. The compound is soluble in ethanol, methanol, and acetone while insoluble in water1.Scientific Research Applications
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated significant antioxidant and anticancer activities. Some derivatives were found to exhibit antioxidant activity superior to that of ascorbic acid and showed cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Antibacterial and Antifungal Properties
A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed significant activity, matching or exceeding that of standard agents like Ampicillin and Flucanazole. This suggests their potential use as new antimicrobial agents (Helal et al., 2013).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of specific propanamide derivatives have provided insights into their absorption, clearance, and metabolic pathways in preclinical studies. Such research is crucial for understanding the bioavailability and potential therapeutic window of these compounds (Wu et al., 2006).
Synthetic Methodologies and Chemical Properties
Studies have also focused on the synthesis and characterization of propanamide derivatives, exploring their chemical properties and potential applications. For instance, research on amides from the stem of Capsicum annuum identified new amide compounds with potential biological activities, demonstrating the diversity of applications for propanamide derivatives in scientific research (Chen et al., 2011).
Molecular Interaction and Structure Analysis
Detailed structural and interaction analysis of propanamide derivatives has been conducted to understand their molecular properties better. For example, studies have explored the coordination model and stability constants of Cu(II) complexes, which are relevant for biochemical applications and the development of coordination chemistry (Nagaj et al., 2013).
Safety And Hazards
The safety and hazards of Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- are not specified in the retrieved information.
Future Directions
The future directions of research and applications involving Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- are not specified in the retrieved information.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
(2S)-2-amino-N-benzyl-3-methoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLANNRKFDHEKD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)NCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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